molecular formula C6H14Cl2N4 B2717394 (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride CAS No. 1909319-74-9

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride

Cat. No.: B2717394
CAS No.: 1909319-74-9
M. Wt: 213.11
InChI Key: SMENCYWQCOYTJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-ethyl-4-methyl-1H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives .

Biological Activity

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H12N42HClC_6H_{12}N_4\cdot 2HCl with a molecular weight of approximately 140.19 g/mol. It features a triazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing triazole moieties can exhibit anticancer activity. For instance, studies have shown that derivatives with the triazole structure can induce apoptosis in various cancer cell lines. A notable study demonstrated that related triazole compounds exhibited cytotoxicity against human leukemia and breast cancer cell lines with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Triazole Derivative AMCF-7 (Breast Cancer)15.63Apoptosis induction
Triazole Derivative BCEM (Leukemia)0.12 - 2.78Cell cycle arrest
Triazole Derivative CU-937 (Monocytic Leukemia)10.38Caspase activation

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism often involves disruption of cell wall synthesis and interference with nucleic acid metabolism.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can act as a ligand for various enzymes, inhibiting their function.
  • Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to interfere with the progression of the cell cycle, particularly at the G2/M checkpoint.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of triazole derivatives on MCF-7 cells, revealing significant induction of apoptosis through caspase activation pathways. The results indicated that modifications to the triazole structure could enhance potency .
  • Antimicrobial Testing : In vitro tests against various pathogens demonstrated that the compound exhibited significant antimicrobial activity, particularly against fungal strains like Candida albicans, showcasing its potential as an antifungal agent .

Properties

IUPAC Name

(3-ethyl-5-methyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-6(4-7)5(2)8-9-10;;/h3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENCYWQCOYTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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